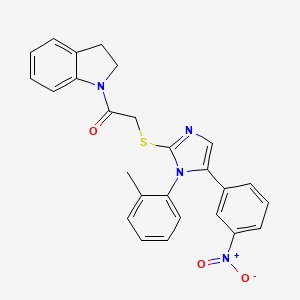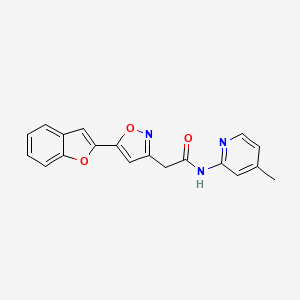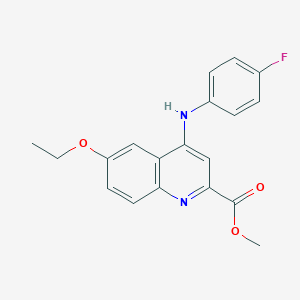
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for the production of ribosomes and protein synthesis. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly against solid tumors.
作用机制
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide targets Pol I transcription by binding to the DNA template and preventing the recruitment of Pol I transcription factors. This leads to a decrease in rRNA synthesis and ribosome biogenesis, ultimately resulting in cell death. This compound has also been shown to induce DNA damage through the activation of the p53 pathway, leading to the activation of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. It induces DNA damage and cell cycle arrest, leading to apoptosis. This compound also inhibits rRNA synthesis and ribosome biogenesis, leading to a decrease in protein synthesis and cell growth. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the advantages of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide is its specificity for Pol I transcription, which makes it a promising anticancer agent with minimal off-target effects. This compound has also shown potent antitumor activity in preclinical studies, particularly against solid tumors. However, one of the limitations of this compound is its poor solubility, which may limit its clinical application. In addition, this compound may have toxic effects on normal cells, which may limit its therapeutic window.
未来方向
There are several future directions for the development of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide as an anticancer agent. One potential direction is the development of this compound-based combination therapies, which may enhance its efficacy and reduce toxicity. Another direction is the development of this compound analogues with improved solubility and pharmacokinetic properties. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, particularly in combination with other anticancer agents.
合成方法
The synthesis of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide involves several steps, including the condensation of 4-hydroxybenzaldehyde with malononitrile to form 4-(cyanomethyl)benzaldehyde. This intermediate is then reacted with ethyl 3-bromopropionate to form ethyl 3-(4-(cyanomethyl)benzylidene)propanoate. The final step involves the conversion of ethyl 3-(4-(cyanomethyl)benzylidene)propanoate to this compound through a series of reactions.
科学研究应用
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. It has shown potent antitumor activity in vitro and in vivo, particularly against cancer cells with high levels of Pol I transcription. This compound has also been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis.
属性
IUPAC Name |
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c17-9-10-18(14-4-2-1-3-5-14)16(19)8-13-21-15-6-11-20-12-7-15/h1-5,15H,6-8,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBDBZLSKIMQOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCC(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2378619.png)
![3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2378622.png)





![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)
![2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2378635.png)
![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)

![N-{(E)-[(3,5-dimethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2378640.png)
